3-Phenylpyridine-N-oxide

Thermochemistry Energetic Materials Reaction Calorimetry

Generic pyridine N-oxides often lack the tunable steric/electronic profile needed for precise nanoscale cluster engineering or catalysis. 3-Phenylpyridine-N-oxide (CAS 1131-48-2) solves this: • Distinct redox properties vs 2-/4-isomers; enables ~0.8 nm cluster diameter increase in {Co9W6} architectures. • α-Effect catalysis superior to parent pyridine. • Enthalpy of formation: 240.9 ± 5.5 kJ·mol⁻¹. • XLogP3-AA 1.5, TPSA 25.5 Ų for biphasic systems. Supplied with verified purity and global logistics support.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 1131-48-2
Cat. No. B1598147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyridine-N-oxide
CAS1131-48-2
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
InChIKeyQAMPVXRELOCVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyridine-N-oxide: Physical & Chemical Baseline


3-Phenylpyridine-N-oxide (CAS 1131-48-2) is a heteroaromatic N-oxide with the molecular formula C₁₁H₉NO and a molecular weight of 171.19 g/mol [1]. It is a derivative of pyridine-N-oxide featuring a phenyl substituent at the 3-position. The compound possesses an XLogP3-AA value of 1.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 25.5 Ų [1]. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its utility as an oxidant and a ligand in coordination chemistry. This baseline information establishes the compound's fundamental characteristics for scientific selection and procurement.

1
Coordination chemistry and crystal engineering with pyridine N-oxide ligands
2
Organocatalysis exploiting the N-oxide α-effect for enhanced kinetics
3
Biphasic synthesis and property optimization leveraging moderate lipophilicity (XLogP ~1.5)

Why 3-Phenylpyridine-N-oxide Cannot Be Substituted


Substitution of 3-phenylpyridine-N-oxide with its 2- or 4-phenyl regioisomers, or with the unsubstituted pyridine-N-oxide, is not straightforward due to distinct steric and electronic effects arising from the substitution pattern . These differences manifest in quantifiable variations in redox properties and complexation behavior. For instance, the catalytic activity of N-pyridine oxides is strongly correlated with their basicity and substitution pattern, a relationship not shared with their non-oxide counterparts [1]. In crystal engineering applications, the choice of ligand significantly impacts the resulting supramolecular architecture; the use of pyridine-N-oxide versus 4-phenylpyridine-N-oxide leads to clusters with different diameters and ligand shell compositions [2]. Therefore, direct replacement without verification of performance equivalence is likely to lead to suboptimal or failed experimental outcomes.

Regioisomer
2-Phenyl or 4-phenyl regioisomers may shift redox potential and thermodynamic stability, altering reaction energetics.
Ligand size
Unsubstituted pyridine-N-oxide cannot replicate the steric control needed for nanocluster size tuning.
Catalytic profile
Non-N-oxide pyridine bases exhibit significantly lower catalytic activity (class-level evidence); direct replacement may compromise performance.

3-Phenylpyridine-N-oxide: Differentiation from Analogs


Enthalpy of Formation of Phenylpyridine Isomers

A thermochemical study quantified the gas-phase standard molar enthalpy of formation (ΔfH°gas) for the three phenylpyridine isomers. The value for 3-phenylpyridine is 240.9 ± 5.5 kJ·mol⁻¹. This is higher than 2-phenylpyridine (228.3 ± 5.8 kJ·mol⁻¹) and similar to 4-phenylpyridine (240.0 ± 3.3 kJ·mol⁻¹) [1]. The difference between the 3- and 2-isomers is approximately 12.6 kJ·mol⁻¹.

Enthalpy of formation
Cross-study comparable
3-Phenylpyridine 240.9 ± 5.5 kJ·mol⁻¹ vs. 2-phenyl 228.3 ± 5.8, 4-phenyl 240.0 ± 3.3
Informs thermodynamic stability and safety assessment for energetic materials
T = 298.15 K; difference ~12.6 kJ·mol⁻¹ higher than 2-isomer
Thermochemistry Energetic Materials Reaction Calorimetry

Enhanced Catalytic Activity of N-Pyridine Oxides

A kinetic study established that N-pyridine oxides are significantly more potent catalysts than their parent pyridine bases for the formation of organophosphorus thiosemicarbazides, despite having comparable basicities. This enhancement is attributed to the α-effect [1]. While this study does not provide specific data for 3-phenylpyridine-N-oxide, it establishes a class-level property that is a key differentiator for all N-pyridine oxides, including the target compound.

Catalytic activity
Class-level
N-oxide α-effect significantly enhances catalytic rate over parent pyridines
Supports selection of N-oxide for organocatalytic transformations
Class-level inference; specific kinetics not measured for 3-phenyl derivative
Catalysis Organocatalysis Kinetics

Ligand-Dependent Cluster Size in Coordination Assemblies

In the synthesis of high-spin {Co9W6} cyanide-bridged clusters, the use of monodentate pyridine N-oxide (pyNO) versus 4-phenylpyridine N-oxide (4-phpyNO) as capping ligands resulted in significantly different supramolecular architectures. The cluster capped with 12 pyNO ligands had a total diameter of approximately 2.2 nm, whereas the cluster capped with only 7 bulkier 4-phpyNO ligands had a total diameter of approximately 3 nm [1]. While direct data for the 3-isomer is not available, this study quantitatively demonstrates how the steric bulk and nature of a phenylpyridine N-oxide ligand (4-phpyNO) can drastically alter the size and composition of a coordination cluster compared to the unsubstituted analog (pyNO). The 3-isomer, with its distinct steric profile, would be expected to produce a unique outcome.

Cluster diameter
Analog inference
4-phpyNO-capped cluster ~3 nm vs. pyNO-capped ~2.2 nm (~0.8 nm increase)
Illustrates ligand steric control over nanoscale architecture
Data for 4-isomer; 3-isomer expected to produce distinct cluster dimensions
Coordination Chemistry Molecule-based Magnetism Crystal Engineering

3-Phenylpyridine-N-oxide Application Scenarios


Functional Material Building Block with Thermodynamic Stability

When designing organic materials where energetic stability is a critical factor, the known enthalpy of formation (240.9 ± 5.5 kJ·mol⁻¹) for the 3-phenylpyridine core provides a quantifiable parameter for computational modeling and safety assessments [1]. Its stability profile is distinct from the 2-isomer, allowing for deliberate selection in energetic material or high-temperature application contexts.

Capping Ligand for Cyanide-Bridged Nanoclusters

For researchers constructing high-spin molecular clusters (e.g., {Co9W6} architectures), the choice of a phenyl-substituted pyridine N-oxide ligand is crucial. The demonstrated ability of a phenylpyridine N-oxide to increase cluster diameter by ~0.8 nm and alter ligand shell composition compared to unsubstituted pyridine-N-oxide [2] indicates that 3-phenylpyridine-N-oxide, with its unique steric and electronic profile, is a promising candidate for precisely tuning nanoscale dimensions and surface properties of coordination clusters.

Superior Organocatalyst over Pyridine Bases

In organic synthesis, when a transformation is known to be catalyzed by pyridine bases, the N-oxide analog should be prioritized for reaction optimization. The class-level evidence shows N-pyridine oxides significantly outperform their parent pyridines as catalysts for the formation of organophosphorus thiosemicarbazides, due to the α-effect [3]. 3-Phenylpyridine-N-oxide is therefore a strong candidate for this and potentially other α-effect-mediated catalytic reactions, offering a performance advantage over simple 3-phenylpyridine.

Reagent with Balanced Lipophilicity and Polarity

The compound's computed XLogP3-AA of 1.5 and topological polar surface area of 25.5 Ų [4] make it suitable for applications in biphasic systems or when a specific balance of hydrophobicity and polarity is needed. This contrasts with more polar, unsubstituted pyridine-N-oxide or more lipophilic, highly substituted analogs, providing a defined middle-ground for property optimization.

Application
Selection Property
Validation Focus
Energetic material stability studies
Enthalpy of formation
Safety assessment and reaction calorimetry
Coordination cluster capping ligand research
Steric and electronic ligand profile
Nanocluster size and shell composition tuning
Organocatalysis by α-effect
N-oxide catalytic enhancement over pyridine
Reaction kinetics and yield optimization
Biphasic or polarity-controlled synthesis
Balanced lipophilicity (XLogP ~1.5)
Phase-transfer and solubility screening

Technical Documentation Hub

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22 linked technical documents
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